molecular formula C7H4N4 B1444399 [1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile CAS No. 943845-23-6

[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile

Cat. No. B1444399
M. Wt: 144.13 g/mol
InChI Key: MQDKIFOOGMKSPB-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile” is a chemical compound that has been studied for its potential applications in various fields. It is a type of heterocycle, which is a ring of atoms containing at least two different elements . This compound has been used in the synthesis of numerous heterocyclic compounds .


Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile” has been reported in several studies. For instance, one study used a catalyst for the synthesis of numerous heterocyclic compounds such as 5-amino-7-(aryl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles . Another study reported the synthesis of desired 1,2,4‐triazolo[1,5‐a]pyridine‐2‐carboxylate targets through a condensation step between sulfilimines and a nitrile oxide species .


Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile” is similar to that of purines, making it a possible surrogate of the purine ring . Depending on the choice of substituents, the triazolopyridine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Chemical Reactions Analysis

“[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile” has been used in various chemical reactions. For example, it has been used as a benign and expedient catalyst for the synthesis of numerous heterocyclic compounds under solvent-free conditions at 100 °C via a cooperative geminal-vinylogous anomeric based oxidation .

Scientific Research Applications

Application Summary

“[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile” is used in the synthesis of novel compounds with potential antimicrobial properties .

Method of Application

The compound is synthesized via the reaction of 2-benzoyl-3,3-bis (alkylthio)acrylonitriles with N-cyanoacetohydrazide and cyanoaceto-N-phenylsulfonylhydrazide . The reactivity of these compounds toward hydrazine hydrate was also studied .

Results and Outcomes

The synthesized products were characterized based on 1H nuclear magnetic resonance, 13C nuclear magnetic resonance, infrared, mass-spectroscopy, and elemental analyses . The products were then screened in vitro for their antibacterial and antifungal activity properties .

Materials Science and Optoelectronics

Application Summary

Imidazo [1,5-a]pyridine derivatives, which include “[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile”, have shown great potential in the field of materials science .

Method of Application

These compounds are used in the fabrication of various technological applications such as optoelectronic devices and sensors . The specific methods of application can vary widely depending on the specific device or sensor being developed .

Results and Outcomes

The unique chemical structure and versatility of these compounds, along with their optical behaviors, have led to many promising innovations in recent years .

Biological Applications

Application Summary

Imidazo [1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This includes “[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile”.

Method of Application

The specific methods of application can vary widely depending on the specific biological application. This could include the development of new drugs or the synthesis of new organic compounds .

Results and Outcomes

The reactivity and multifarious biological activity of these compounds have led to significant progress in synthetic methods .

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6-1-2-7-9-5-10-11(7)4-6/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDKIFOOGMKSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731273
Record name [1,2,4]Triazolo[1,5-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile

CAS RN

943845-23-6
Record name [1,2,4]Triazolo[1,5-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
K Shaik, PK Deb, RP Mailavaram… - Chemical biology & …, 2019 - Wiley Online Library
A series of novel 7‐amino‐5‐oxo‐2‐substituted‐aryl/hetero‐aryl‐5,8‐dihydro[1,2,4]triazolo[1,5‐a]pyridine‐6‐carbonitriles (4a–4t) was synthesized, characterized and evaluated for their …
Number of citations: 27 onlinelibrary.wiley.com
AA Eladasy, AM Hussein, EA Ishak… - Egyptian Journal of …, 2021 - ejchem.journals.ekb.eg
Hydrazone derivative (3) was used as a precursor for the synthesis of novel [1,2,4]triazolo[1,5-a]pyridine deivatives via its reaction with some electrophilic reagents. Treatment of …
Number of citations: 2 ejchem.journals.ekb.eg
G Elgemeie, F Altalbawy, M Alfaidi, R Azab… - Drug Design …, 2017 - Taylor & Francis
The present research describes the synthesis of novel 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones 5a–c and 6a–c via the reaction of 2-…
Number of citations: 14 www.tandfonline.com
EG Paronikyan, SS Dashyan… - Journal of …, 2021 - Wiley Online Library
New and effective methods for the synthesis of derivatives of pyrano[3,4‐c][1,2,4]triazolo[4,3‐a][1,5‐a]pyridines were developed. Synthesized new tetracyclic heterocyclic systems …
Number of citations: 4 onlinelibrary.wiley.com
AHM Hussein - Zeitschrift für Naturforschung B, 1998 - degruyter.com
Cyano acid hydrazide 1 was condensed with cyclohexanone in refluxing ethanolic piperidine to yield the hydrazone 4. Compound 4 reacts with arylidines 5a-i to yield the 1,2.4- triazolo[…
Number of citations: 12 www.degruyter.com
WR Abdel-Monem - European Journal of Chemistry, 2010 - eurjchem.com
7-(4-Chloro/3-nitrophenyl)-8-[5,6-diphenyl-4-(1,3-thiazol-2-yl)-1,4-dihydro-1,2,4-triazin-3-yl]-5-oxo-1,5-dihydro[1,2,4]triazolo[1,5- a ]pyridine-6-carbonitrile (6a, b) was utilized as a key …
Number of citations: 16 eurjchem.com
C Tian, G Zhang, Z Xia, N Chen, S Yang, L Li - European Journal of …, 2022 - Elsevier
The aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor, can regulate the immune balance of Th17/22 and Treg cells, which plays an important role in the …
Number of citations: 9 www.sciencedirect.com
AA Hassanien, AE Amr… - Journal of the Chinese …, 2000 - Wiley Online Library
[(p‐Sulfonamidophenyl)azo]malononitrile (1a,b) reacted with N‐cyclohexanemethylidene‐2‐cyanoacetohydrazide, N'‐arylmethylidene‐2‐cyanoacetohydrazide (3a‐c), S‐…
Number of citations: 12 onlinelibrary.wiley.com
RA Azzam, GH Elgemeie, RR Osman - Journal of Molecular Structure, 2020 - Elsevier
The synthesis of novel pyrido[2,1-b]benzothiazole and pyrido[2,1-b]benzoimidazole derivatives was achieved via the reaction of N-aryl-2-cyano-3,3-bis(methylthio)acrylamide with …
Number of citations: 26 www.sciencedirect.com
A El-Hamid Ismail - Pharmazie, 1996 - pascal-francis.inist.fr
Efficient one step synthesis of [1,2,4]triazolo[1,5-a]-pyridines CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple search Advanced search Search by …
Number of citations: 6 pascal-francis.inist.fr

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